Cas no 5298-71-5 (Dibenzo[b,j][1,10]phenanthroline,6,7-dihydro-5,8-dimethyl-)

Dibenzo[b,j][1,10]phenanthroline,6,7-dihydro-5,8-dimethyl- is a polycyclic aromatic compound featuring a phenanthroline core with fused benzo rings and methyl substituents. Its rigid, planar structure and extended π-conjugation make it valuable in coordination chemistry, particularly as a chelating ligand for transition metals. The methyl groups enhance solubility and steric tuning, while the dihydro moiety offers potential for further functionalization. This compound is of interest in materials science, serving as a building block for luminescent complexes or organic electronic applications. Its stability and tailored electronic properties make it suitable for catalytic systems or optoelectronic device research.
Dibenzo[b,j][1,10]phenanthroline,6,7-dihydro-5,8-dimethyl- structure
5298-71-5 structure
Product Name:Dibenzo[b,j][1,10]phenanthroline,6,7-dihydro-5,8-dimethyl-
CAS No:5298-71-5
MF:C22H18N2
MW:310.391725063324
CID:376460
PubChem ID:165304
Update Time:2025-06-14

Dibenzo[b,j][1,10]phenanthroline,6,7-dihydro-5,8-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Dibenzo[b,j][1,10]phenanthroline,6,7-dihydro-5,8-dimethyl-
    • 5,8-dimethyl-6,7-dihydroquinolino[3,2-c]acridine
    • 6,7-DIHYDRO-5,8-DIMETHYLDIBENZO-(B,J)(1, 10)PHENANTHROLINE, 99
    • 5,8-dimethyl-6,7-dihydrodibenzo[b,j][1,10]phenanthroline
    • 6,7-Dihydro-5,8-dimethyl-dibenzo(b,j)(1,10)phenanthroline
    • 6,7-dihydro-5,8-dimethyldibenzo(B,J)(1,10)phenanthroline
    • BIDD:GT0594
    • 11,14-DIMETHYL-12,13-DIHYDRO-5,6-DIAZAPENTAPHENE
    • EINECS 226-146-7
    • 6,7-Dihydro-5,8-dimethyldibenzo-(b,j)(1,10)phenanthroline,99
    • DIBENZO(B,J)(1,10)PHENANTHROLINE, 6,7-DIHYDRO-5,8-DIMETHYL-
    • NS00032632
    • EX78G3A4YL
    • 5,8-DIMETHYL-6,7-DIHYDRODIBENZO(B,J)(1,10)PHENANTHROLINE
    • LS-12896
    • SCHEMBL3288428
    • UNII-EX78G3A4YL
    • 5298-71-5
    • DTXSID80201018
    • Inchi: 1S/C22H18N2/c1-13-15-7-3-5-9-19(15)23-21-17(13)11-12-18-14(2)16-8-4-6-10-20(16)24-22(18)21/h3-10H,11-12H2,1-2H3
    • InChI Key: RWOUETIZGZHNKY-UHFFFAOYSA-N
    • SMILES: N1C2C=CC=CC=2C(C)=C2C=1C1C(=C(C)C3C=CC=CC=3N=1)CC2

Computed Properties

  • Exact Mass: 310.14714
  • Monoisotopic Mass: 310.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 0
  • Complexity: 421
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 25.8Ų

Experimental Properties

  • Melting Point: 283-285 °C(lit.)
  • PSA: 25.78

Dibenzo[b,j][1,10]phenanthroline,6,7-dihydro-5,8-dimethyl- Security Information

Dibenzo[b,j][1,10]phenanthroline,6,7-dihydro-5,8-dimethyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
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Additional information on Dibenzo[b,j][1,10]phenanthroline,6,7-dihydro-5,8-dimethyl-

Research Brief on Dibenzo[b,j][1,10]phenanthroline,6,7-dihydro-5,8-dimethyl- (CAS: 5298-71-5)

Dibenzo[b,j][1,10]phenanthroline,6,7-dihydro-5,8-dimethyl- (CAS: 5298-71-5) is a polycyclic aromatic compound with potential applications in medicinal chemistry and materials science. Recent studies have explored its synthesis, structural properties, and biological activities, highlighting its significance in drug discovery and development. This research brief consolidates the latest findings on this compound, focusing on its chemical characteristics, pharmacological potential, and recent advancements in related research.

The compound belongs to the phenanthroline family, known for their ability to intercalate into DNA and interact with biological macromolecules. Its unique structure, featuring a dibenzo-fused phenanthroline core with methyl substitutions, enhances its binding affinity and selectivity. Recent synthetic approaches have optimized the yield and purity of 5298-71-5, enabling more detailed pharmacological evaluations. Advanced techniques such as X-ray crystallography and NMR spectroscopy have been employed to elucidate its three-dimensional conformation and electronic properties.

Pharmacological studies have identified Dibenzo[b,j][1,10]phenanthroline,6,7-dihydro-5,8-dimethyl- as a promising scaffold for anticancer and antimicrobial agents. In vitro assays demonstrate its ability to inhibit topoisomerase II, a critical enzyme in DNA replication, suggesting potential as a chemotherapeutic agent. Additionally, its interaction with bacterial cell membranes has shown efficacy against multidrug-resistant strains, warranting further investigation. Computational modeling and structure-activity relationship (SAR) studies are underway to refine its therapeutic profile and minimize off-target effects.

Recent publications highlight the compound's role in photodynamic therapy (PDT) due to its strong absorbance in the visible spectrum. When activated by light, it generates reactive oxygen species (ROS), inducing apoptosis in cancer cells. Collaborative research between chemists and biologists has expanded its applications to include diagnostic imaging, leveraging its fluorescent properties. These multidisciplinary efforts underscore the versatility of 5298-71-5 in both therapeutic and diagnostic contexts.

Despite its promise, challenges remain in optimizing the pharmacokinetics and bioavailability of Dibenzo[b,j][1,10]phenanthroline derivatives. Current research focuses on prodrug strategies and nanoformulations to enhance delivery and reduce systemic toxicity. Regulatory evaluations and preclinical trials are anticipated in the coming years, paving the way for clinical translation. The compound's dual functionality as a therapeutic and imaging agent positions it as a valuable tool in precision medicine.

In conclusion, Dibenzo[b,j][1,10]phenanthroline,6,7-dihydro-5,8-dimethyl- (CAS: 5298-71-5) represents a multifaceted compound with significant potential in oncology and infectious disease treatment. Ongoing research aims to address its limitations while expanding its applications, supported by advancements in synthetic chemistry and molecular biology. This brief underscores the need for continued investment in its development to unlock its full therapeutic and diagnostic capabilities.

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